molecular formula C18H21N3O B10897715 2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

Cat. No.: B10897715
M. Wt: 295.4 g/mol
InChI Key: ZFOLEDDKBOAKBY-UHFFFAOYSA-N
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Description

2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone is a complex organic compound that features a phenyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is often synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Attachment of the Pyridine Moiety: The pyridine group is introduced via nucleophilic substitution reactions, where the piperazine intermediate reacts with pyridine derivatives.

    Formation of the Final Compound: The phenyl group is then attached through Friedel-Crafts acylation, using phenyl acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and piperazine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a phenyl group, piperazine ring, and pyridine moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-phenyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C18H21N3O/c22-18(14-16-6-2-1-3-7-16)21-12-10-20(11-13-21)15-17-8-4-5-9-19-17/h1-9H,10-15H2

InChI Key

ZFOLEDDKBOAKBY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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